N-[1-(ADAMANTAN-1-YL)ETHYL]-5-(MORPHOLIN-4-YL)-2-NITROANILINE
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Overview
Description
N-[1-(1-Adamantyl)ethyl]-5-morpholin-4-yl-2-nitroaniline is a complex organic compound featuring an adamantyl group, a morpholine ring, and a nitroaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(ADAMANTAN-1-YL)ETHYL]-5-(MORPHOLIN-4-YL)-2-NITROANILINE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the alkylation of adamantane derivatives, followed by nitration and subsequent substitution reactions to introduce the morpholine and aniline groups .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the desired chemical transformations .
Chemical Reactions Analysis
Types of Reactions
N-[1-(ADAMANTAN-1-YL)ETHYL]-5-(MORPHOLIN-4-YL)-2-NITROANILINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The adamantyl and morpholine groups can participate in substitution reactions to form new compounds
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are often used to dissolve the reactants and facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce a variety of new compounds with different functional groups .
Scientific Research Applications
N-[1-(ADAMANTAN-1-YL)ETHYL]-5-(MORPHOLIN-4-YL)-2-NITROANILINE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of advanced materials and nanotechnology applications .
Mechanism of Action
The mechanism of action of N-[1-(ADAMANTAN-1-YL)ETHYL]-5-(MORPHOLIN-4-YL)-2-NITROANILINE involves its interaction with specific molecular targets. The adamantyl group provides structural stability, while the nitroaniline moiety can participate in redox reactions. The morpholine ring may enhance the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Adamantane derivatives: These compounds share the adamantyl group and exhibit similar structural properties.
Morpholine derivatives: Compounds with a morpholine ring are often studied for their pharmacological activities.
Nitroaniline derivatives:
Uniqueness
N-[1-(ADAMANTAN-1-YL)ETHYL]-5-(MORPHOLIN-4-YL)-2-NITROANILINE is unique due to the combination of its structural features, which confer specific chemical and physical properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C22H31N3O3 |
---|---|
Molecular Weight |
385.5g/mol |
IUPAC Name |
N-[1-(1-adamantyl)ethyl]-5-morpholin-4-yl-2-nitroaniline |
InChI |
InChI=1S/C22H31N3O3/c1-15(22-12-16-8-17(13-22)10-18(9-16)14-22)23-20-11-19(2-3-21(20)25(26)27)24-4-6-28-7-5-24/h2-3,11,15-18,23H,4-10,12-14H2,1H3 |
InChI Key |
TXHBCNWBGGAEEL-UHFFFAOYSA-N |
SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NC4=C(C=CC(=C4)N5CCOCC5)[N+](=O)[O-] |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NC4=C(C=CC(=C4)N5CCOCC5)[N+](=O)[O-] |
Origin of Product |
United States |
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